

Application Notes and Protocols for Iridium Thin Film Deposition by Magnetron Sputtering

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of **iridium** (Ir) and **iridium** oxide (IrO₂) thin films using magnetron sputtering. This technique is crucial for a variety of advanced applications due to **iridium**'s unique properties, including high melting point, excellent chemical stability, superior oxidation resistance, and high electrical conductivity.[1][2]

Applications of Sputtered Iridium Thin Films

Iridium thin films are integral to a range of high-performance applications across various scientific and industrial fields.

- Biomedical Electrodes: Due to their excellent biocompatibility, corrosion resistance, and high charge injection capacity, **iridium** and **iridium** oxide films are widely used for neural stimulation and recording electrodes.[3][4][5] Sputtered **iridium** oxide films (SIROFs) are particularly noted for their potential in these applications.[6]
- High-Temperature Applications: The high melting point and thermal stability of **iridium** make it an ideal material for applications in extreme environments.[7] This includes protective coatings for materials like carbon composites and rocket thrusters, as well as for high-temperature thermocouples.[1][7][8] **Iridium** films have shown stability at temperatures up to 650°C, with degradation through oxidation occurring at 700°C and above.[9]



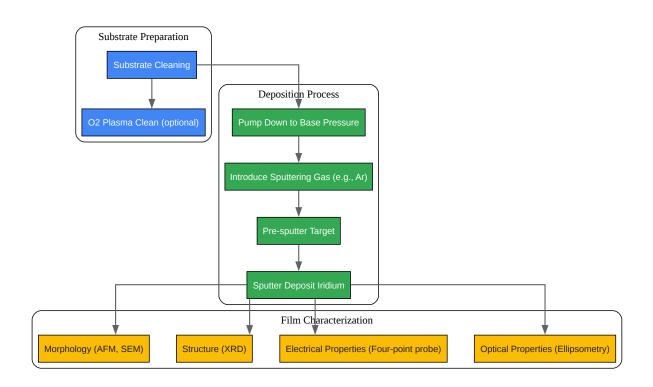
- Microelectronics: Iridium's high work function and stability make it a suitable material for Schottky barrier contacts in devices like AlGaN/GaN High Electron Mobility Transistors (HEMTs).[10] It also serves as a stable diffusion barrier.[10]
- Optical Coatings: The refractory nature of iridium makes it useful for high-performance optical devices, including those operating in the X-ray spectrum.[11]
- Catalysis: Magnetron sputtered iridium-ruthenium thin films are being explored as catalysts for the oxygen evolution reaction in Proton Exchange Membrane Water Electrolyzers (PEM-WE).[12]

Magnetron Sputtering of Iridium: An Overview

Magnetron sputtering is a physical vapor deposition (PVD) technique used to deposit thin films of a material onto a substrate.[13] The process involves bombarding a target of the desired material (in this case, **iridium**) with energetic ions, typically from an inert gas like argon, within a vacuum chamber.[13] This causes atoms to be "sputtered" from the target, which then deposit onto the substrate, forming a thin film. The use of magnets behind the target helps to confine the plasma close to the target, increasing the ionization efficiency and deposition rate. [13][14] Both Direct Current (DC) and Radio Frequency (RF) power sources can be used for sputtering **iridium**.

A general workflow for **iridium** thin film deposition is outlined below:





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General workflow for **iridium** thin film deposition.

Experimental Protocols DC Magnetron Sputtering of Iridium Thin Films

This protocol is based on the deposition of smooth iridium films on SiO2 substrates.[15]

3.1.1. Materials and Equipment:



- Sputtering System: DC magnetron sputtering system with a cryopump.
- Target: High purity (99.8%) iridium target.[16]
- Substrates: Super polished fused silica (SiO2) or other suitable substrates.
- Sputtering Gas: Ultra-high purity argon (Ar).
- Adhesion Layer (optional): Chromium (Cr) target for depositing an adhesion layer.[16]

3.1.2. Protocol:

- Substrate Preparation:
 - Thoroughly clean the substrates using a standard cleaning procedure (e.g., sequential sonication in acetone, isopropanol, and deionized water).
 - Dry the substrates with nitrogen gas.
 - An optional O₂ plasma clean can be performed to remove any remaining organic contaminants.[17]
- System Preparation:
 - Load the cleaned substrates into the sputtering chamber.
 - Pump the chamber down to a base pressure of approximately 5 x 10^{-7} Torr or lower to minimize contamination.[10][16]
- Adhesion Layer Deposition (Optional):
 - If required for improved adhesion, deposit a thin (e.g., 24 nm) chromium layer prior to iridium deposition.[16]
 - Pre-sputter the chromium target for ~10 minutes with the substrate shutter closed to clean the target surface.[16]
 - Deposit the chromium layer at the desired parameters.



• Iridium Deposition:

- Pre-sputter the iridium target for approximately 10 minutes with the substrate shutter closed.[1][16]
- Introduce ultra-high purity argon gas into the chamber and set the desired working pressure.
- Apply DC power to the iridium target to initiate the plasma and begin deposition.
- Deposit the **iridium** film to the desired thickness. The deposition rate will depend on the specific sputtering parameters.
- Allow the substrates to cool before venting the chamber.

RF Magnetron Sputtering of Iridium Thin Films

This protocol is based on studies investigating the influence of RF power and argon pressure on film properties.[1][2][18]

3.2.1. Materials and Equipment:

- Sputtering System: RF magnetron sputtering system (e.g., operating at 13.56 MHz).[10]
- Target: High purity iridium target.
- Substrates: Silicon wafers, quartz glass, or other appropriate substrates.[10]
- Sputtering Gas: High purity argon (Ar).

3.2.2. Protocol:

- Substrate and System Preparation: Follow steps 1 and 2 from the DC sputtering protocol. A
 base pressure of 5E-4 Pa is recommended.[10]
- Iridium Deposition:
 - Pre-sputter the iridium target for 10 minutes with the substrate shutter closed.[1]

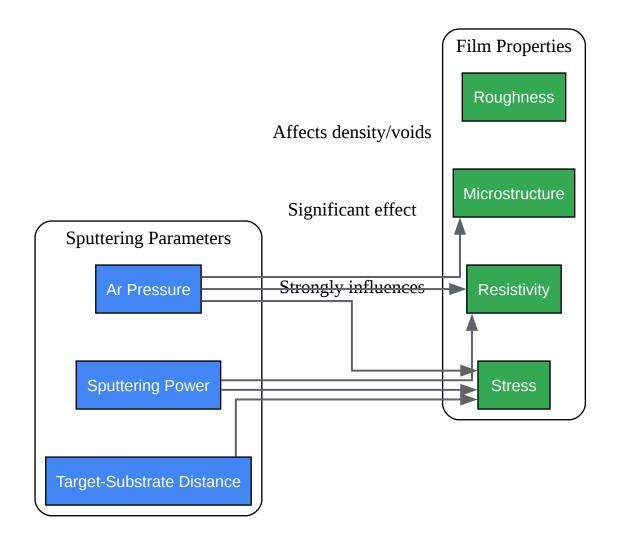


- Introduce argon gas and set the working pressure in the range of 10-40 mTorr.[1][18]
- Apply RF power to the target. Power densities can range from 3.5 to 6.5 W/cm².[1][2]
- Deposit the film to the desired thickness. Deposition rates are typically in the range of 1.1 to 1.55 Å/s, decreasing with increasing argon pressure.[1]
- The substrate holder can be kept at a floating potential and may be static or rotated during deposition.[10]
- After deposition, turn off the RF power and gas flow, and allow the system to cool before venting.

Influence of Sputtering Parameters on Film Properties

The properties of the deposited **iridium** films are highly dependent on the sputtering parameters. Understanding these relationships is crucial for tailoring the film for a specific application.





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Influence of sputtering parameters on film properties.

4.1. Argon Pressure:

The working gas pressure is a critical parameter that significantly affects the film's stress and resistivity.[1][18]

- Low Pressure: At lower argon pressures, the sputtered atoms have higher kinetic energy, leading to a denser film structure through a "peening" effect.[10] This generally results in films with compressive stress and lower resistivity.[10]
- High Pressure: At higher pressures, increased scattering of the sputtered atoms in the gas phase reduces their energy upon arrival at the substrate.[1] This can lead to a more porous



microstructure and the formation of voids, resulting in films with tensile stress and higher resistivity.[11][17]

4.2. Sputtering Power:

The sputtering power density also influences the film properties. Increasing the power density can lead to a densification of the film, which is reflected in higher compressive stress.[2]

4.3. Target-to-Substrate Distance:

This parameter affects the deposition homogeneity and the energy of the depositing atoms. A shorter distance can increase the thermal load on the substrate but may also improve conformity.[10] The pressure at which the stress transitions from compressive to tensile is also dependent on the target-to-substrate distance.[10]

Quantitative Data Summary

The following tables summarize the quantitative data on the relationship between sputtering parameters and **iridium** thin film properties as reported in the literature.

Table 1: Effect of Argon Pressure on **Iridium** Film Properties (RF Sputtering at 5 W/cm²)[1][2] [18]

Argon Pressure (mTorr)	Film Stress	Resistivity (μΩ·cm)	Deposition Rate (Å/s)
10.5	Highly Compressive (~2 GPa)	Low	~1.55
22.8	Near-Zero	~17 (Lowest)	-
25.5	Highly Tensile (~1.2 GPa)	-	-
36.0	Tensile	Increases by a factor of ~5 from 22.8 mTorr	~1.1

Table 2: Effect of RF Power Density on **Iridium** Film Properties (at 22.8 mTorr Ar Pressure)[1] [2]



Power Density (W/cm²)	Film Stress	
3.7	Tensile (~1230 MPa)	
5.0	Slightly Compressive (~240 MPa)	
6.2	Compressive (~2280 MPa)	

Table 3: RF Sputtering Parameters for AlGaN/GaN HEMT Gate Technology[10]

Parameter	Value	Resulting Film Property
RF Power	200 W (0.88 W/cm²)	-
Argon Pressure	2.8 Pa	Compressive Stress (-364 MPa)
Target-to-Substrate Distance	100 mm	-
Deposition Mode	Static	-

Characterization of Iridium Thin Films

A variety of techniques can be used to characterize the properties of the deposited **iridium** films:

- Surface Morphology and Roughness: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).[15][17]
- Crystallographic Structure: X-ray Diffraction (XRD).[2] All deposited Ir films are typically polycrystalline with a preferred (111) orientation.[1][18]
- Electrical Resistivity: Four-point probe measurements.[11]
- Film Stress: Measured by analyzing the curvature of the substrate post-deposition.
- Optical Constants: Variable Angle Spectroscopic Ellipsometry (VASE).[15]



 Composition (for IrO₂): X-ray Photoelectron Spectroscopy (XPS) and Rutherford Backscattering Spectroscopy (RBS).[19]

By carefully controlling the magnetron sputtering deposition parameters, it is possible to produce high-quality **iridium** and **iridium** oxide thin films with tailored properties for a wide range of demanding applications.

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